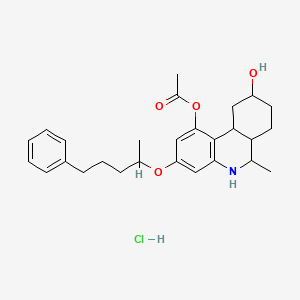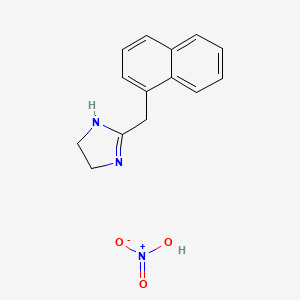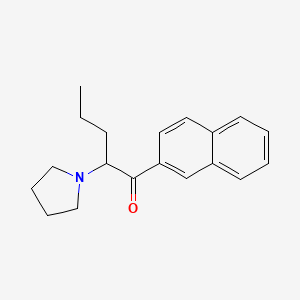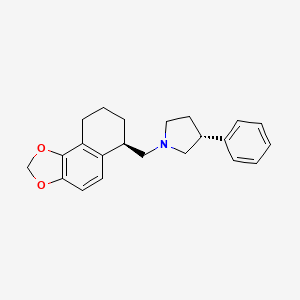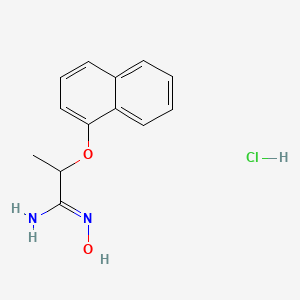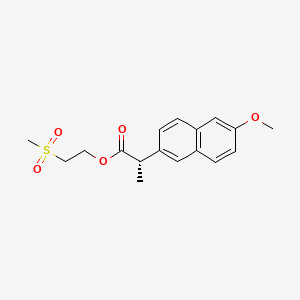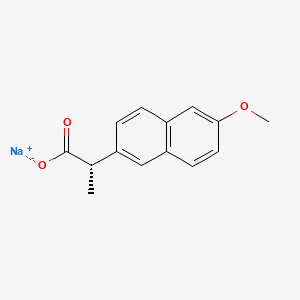
8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid
Descripción general
Descripción
8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid (8-HSAQS) is a synthetic compound derived from quinoline and naphthalene derivatives. It is a water-soluble compound that has been extensively studied for its potential applications in the field of biochemistry and physiology. 8-HSAQS has been used in a variety of scientific research applications, including in vivo and in vitro studies, due to its unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Inhibition of SHP1/2 PTPase
NSC-87877 is a potent inhibitor of both SHP-1 and SHP-2 protein tyrosine phosphatases (PTP) with IC50 values of 355 and 318 nM respectively . This inhibition is significant as it controls the biological activity of SHP1/2 PTPase .
Phosphorylation & Dephosphorylation Applications
This compound is primarily used for phosphorylation and dephosphorylation applications . These processes are crucial in cellular functions such as cell division, growth, and death.
Inhibition of Other Protein Tyrosine Phosphatases
Apart from SHP1/2, NSC-87877 also inhibits other protein tyrosine phosphatases like PTP1B, HePTP, DEP1, CD45, and LAR . The IC50 values for these PTPs range from 1.691 to 150.930 μM .
EGF-induced Erk1/2 Activation
NSC-87877 inhibits EGF-induced Erk1/2 activation in HEK293 cells . This is significant as Erk1/2 is involved in regulating various cellular processes like proliferation, differentiation, and cell cycle progression.
Reduction of Cell Viability/Proliferation
The compound significantly reduces the viability/proliferation of MDA-MB-468 cells . This suggests potential applications in cancer research, particularly in the study of breast cancer as MDA-MB-468 is a human breast cancer cell line.
Potential Use in Cancer Therapeutics
Given its ability to inhibit various PTPs and reduce cell viability/proliferation, NSC-87877 has potential applications in cancer therapeutics . Further research is needed to fully understand its mechanisms and potential efficacy in cancer treatment.
Mecanismo De Acción
Target of Action
NSC-87877, also known as 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, primarily targets the protein tyrosine phosphatases SHP-1 and SHP-2 . These proteins play crucial roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
NSC-87877 acts as a potent, catalytic site-targeting inhibitor of SHP-1 and SHP-2 protein tyrosine phosphatases . It inhibits these targets with IC50 values of 355 nM and 318 nM respectively . This interaction results in changes in the activity of these proteins, affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of SHP-1 and SHP-2 by NSC-87877 affects several biochemical pathways. It has been shown to inhibit EGF-induced Erk1/2 activation . Additionally, it has been found to inhibit the function of dual-specificity phosphatase 26 (DUSP26), which is involved in the regulation of key cellular processes .
Pharmacokinetics
It’s known that the compound is cell-permeable , which suggests it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of SHP-1, SHP-2, and DUSP26 by NSC-87877 has several effects at the molecular and cellular levels. It has been shown to increase p53 phosphorylation and activation, leading to increased activation of downstream p38 effector proteins . This results in poly ADP ribose polymerase/caspase-3 cleavage, leading to apoptosis . In neuroblastoma cell lines, NSC-87877 treatment resulted in decreased tumor growth and increased p53 and p38 activity .
Propiedades
IUPAC Name |
8-hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]quinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,23H,(H,24,25,26)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMFVZOKHBRUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866596 | |
| Record name | 8-Oxo-7-[2-(6-sulfonaphthalen-2-yl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid | |
CAS RN |
56990-57-9 | |
| Record name | 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056990579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-87877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC-87877 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



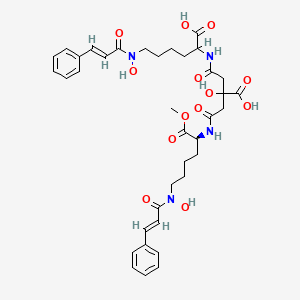
![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)
